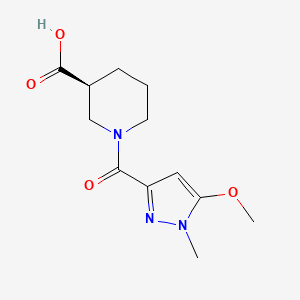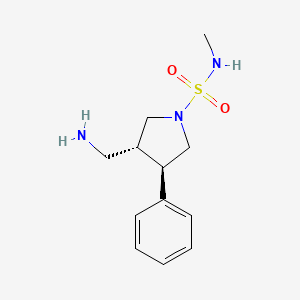
3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPCC is a pyridine derivative that has a morpholine and a pyrrolidine ring attached to it. This chemical compound has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of certain enzymes that are involved in the synthesis of fungal cell walls, leading to the disruption of fungal growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. This compound has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple synthetic procedures. This compound is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, the limitations of this compound include its low solubility in water, which can limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile. One potential direction is the optimization of its chemical structure to enhance its biological activity and selectivity. Another direction is the development of new synthetic methods that can improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of this compound is also an important area of research.
Métodos De Síntesis
The synthesis of 3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile involves the reaction of 3-pyridinecarbonitrile with morpholine and pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
3-(3-Morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial activities. This compound has also been shown to have potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-9-12-1-3-16-10-14(12)18-4-2-13(11-18)17-5-7-19-8-6-17/h1,3,10,13H,2,4-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLNFQDWGBWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOCC2)C3=C(C=CN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)





![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
